Ortho-Bromo Confers Competitive α-Chymotrypsin Inhibition vs. Para-Bromo Non-Competitive
The ortho-bromo substitution pattern drives a competitive inhibition mechanism against α-chymotrypsin, whereas the para-bromo isomer exhibits non-competitive inhibition [1]. The non-methylated 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one (compound 6 in Marasini et al.) shows competitive inhibition with Ki = 9.1 μM, while 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one acts non-competitively [1]. The 6-methyl group is expected to further modulate this mechanism and enhance acylation rate [2].
| Evidence Dimension | α-Chymotrypsin inhibition mechanism |
|---|---|
| Target Compound Data | Competitive inhibition (inferred from ortho-bromo non-methylated analog Ki = 9.1 μM); 6-methyl enhancement predicted |
| Comparator Or Baseline | 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one: Non-competitive inhibition |
| Quantified Difference | Mechanism: Competitive vs. Non-competitive; Ki: 9.1 μM (ortho-Br, no 6-Me) vs. para-Br (Ki data not available for direct comparison) |
| Conditions | α-Chymotrypsin (bovine pancreas), 50 mM Tris-HCl buffer pH 7.6, 10 mM CaCl₂, 30°C [1] |
Why This Matters
Competitive inhibitors are mechanistically distinct and may offer different selectivity profiles against other serine proteases, impacting lead optimization strategies.
- [1] BRENDA Enzyme Database. Inhibition type and Ki data for 2-(2-bromophenyl)-4H-3,1-benzoxazin-4-one vs. 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one against α-chymotrypsin (Bos taurus). View Source
- [2] Gütschow, M.; Neumann, U. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorg. Med. Chem. 1997, 5 (10), 1935-1942. PMID: 9370038. View Source
